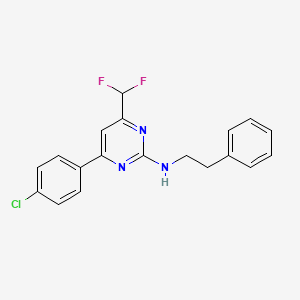![molecular formula C15H17BrClN3O B10941291 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide](/img/structure/B10941291.png)
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a chlorobenzamide moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and methylation to introduce the bromo and methyl substituents.
Linking the Pyrazole to the Propyl Chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to form the N-propylated pyrazole.
Formation of the Benzamide Moiety: The final step involves the reaction of the N-propylated pyrazole with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the benzamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole or benzamide moieties.
Reduction: Reduced forms of the pyrazole or benzamide moieties.
Hydrolysis: 4-chlorobenzoic acid and the corresponding amine derivative.
Scientific Research Applications
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Materials Science: The compound can be used in the synthesis of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the benzamide moiety can facilitate interactions with various biological targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide: Similar structure but with a methyl group instead of chlorine.
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C15H17BrClN3O |
|---|---|
Molecular Weight |
370.67 g/mol |
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-4-chlorobenzamide |
InChI |
InChI=1S/C15H17BrClN3O/c1-10-14(16)11(2)20(19-10)9-3-8-18-15(21)12-4-6-13(17)7-5-12/h4-7H,3,8-9H2,1-2H3,(H,18,21) |
InChI Key |
BYTBAEPYXYVBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)C2=CC=C(C=C2)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941209.png)
![6-cyclopropyl-1-(2-fluorophenyl)-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941210.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941218.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B10941220.png)
![2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10941221.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941225.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10941228.png)
![1-butan-2-yl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941234.png)
![1-benzyl-3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941237.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10941246.png)
![N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10941252.png)
![2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10941253.png)

![N-(3-chloro-2-methylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10941258.png)
